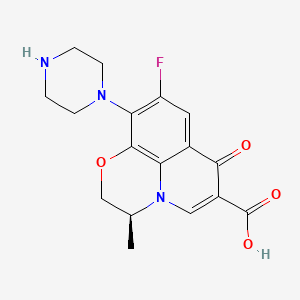

Desmethyl Levofloxacin

描述

属性

IUPAC Name |

(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRSSAPQZDHYRV-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117707-40-1 | |

| Record name | N-Desmethyl levofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 117707-40-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DESMETHYL LEVOFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Desmethyl Levofloxacin

Introduction

Desmethyl levofloxacin, a primary metabolite and key impurity of the broad-spectrum fluoroquinolone antibiotic levofloxacin, is a critical reference standard in pharmaceutical development and quality control. While the direct N-demethylation of levofloxacin presents significant synthetic challenges and is not a commonly documented procedure, the accepted and established method for producing this compound involves a direct synthetic approach. This guide provides a comprehensive overview of this standard synthetic route, including detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals.

The synthesis of this compound is analogous to the synthesis of levofloxacin itself. The key difference lies in the substitution of N-methylpiperazine with piperazine, which reacts with (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid to yield the desmethyl analogue.

Reaction Pathway

The synthesis proceeds via a nucleophilic aromatic substitution reaction. The piperazine acts as the nucleophile, displacing the fluorine atom at the C-10 position of the quinolone core.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound.

Method 1: Synthesis of N-Desmethyl Levofloxacin

This protocol is adapted from established procedures for the synthesis of piperazinyl quinolones.[3]

-

Materials:

-

Procedure:

-

Suspend (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid in DMSO.

-

Add an excess of piperazine to the suspension.

-

Add triethylamine to the reaction mixture to act as a base.

-

Heat the reaction mixture to a temperature between 80-120°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to approximately 70-80°C.

-

Add isopropyl alcohol to precipitate the product.

-

Stir the resulting slurry at ambient temperature for a sufficient time to ensure complete precipitation.

-

Filter the precipitate and wash with isopropyl alcohol.

-

Dry the product under vacuum to yield this compound.

-

Purification

Crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Quinolone Core | 1 equivalent | (S)-(-)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid |

| Nucleophile | >2 equivalents | Piperazine |

| Reaction Conditions | ||

| Solvent | DMSO, DMA (dimethyl acetamide) | |

| Base | Triethylamine or excess piperazine | |

| Temperature | 80-120°C | |

| Reaction Time | 1.5 - 10 hours | Monitored by TLC |

| Work-up and Isolation | ||

| Precipitation Solvent | Isopropyl alcohol | |

| Purification Method | Recrystallization (e.g., Ethanol/Water) | |

| Yield | >85% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

The synthesis of this compound is readily achieved through a direct condensation reaction between (S)-(-)-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid and piperazine. This method is efficient, high-yielding, and provides a reliable route to this important compound for research and analytical purposes. The provided protocols and data serve as a comprehensive guide for the successful synthesis and purification of this compound.

References

Desmethyl Levofloxacin: A Technical Guide on its Antibacterial Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethyl Levofloxacin is the primary active metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin. While possessing a similar core mechanism of action to its parent compound, a comprehensive understanding of its specific antibacterial profile and enzymatic inhibition is crucial for researchers in infectious diseases and drug development. This technical guide provides an in-depth analysis of the antibacterial mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functions. The document summarizes its activity against key bacterial pathogens and details the methodologies used to determine its efficacy, providing a valuable resource for further research and development in the field of antibacterial agents.

Introduction

Levofloxacin, a third-generation fluoroquinolone, is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Upon administration, Levofloxacin is metabolized in the human body, with this compound being one of its metabolites.[2] While often considered to have less pharmacological activity than the parent drug, this compound still exhibits notable antibacterial properties.[2] Understanding the specific contributions of this metabolite to the overall antibacterial effect and its individual mechanism of action is essential for a complete pharmacological profile of Levofloxacin.

This guide focuses on the antibacterial mechanism of this compound, providing a detailed examination of its interaction with bacterial enzymes and its efficacy against various bacterial strains.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Like all fluoroquinolones, the primary antibacterial action of this compound is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (a type IIA topoisomerase).[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.[5] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[4] In many Gram-positive bacteria, topoisomerase IV is the primary target.

This compound binds to the enzyme-DNA complex, stabilizing it in a state where the DNA is cleaved but not resealed. This ternary complex blocks the progression of the replication fork and leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

References

- 1. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Activity of Desmethyl Levofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl levofloxacin is the primary active metabolite of levofloxacin, a third-generation fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] While the antibacterial activity of levofloxacin is well-documented, understanding the in vitro efficacy of its metabolites is crucial for a comprehensive assessment of its overall therapeutic profile. This technical guide provides an in-depth analysis of the in vitro antibacterial activity of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of available quantitative data.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like its parent compound levofloxacin, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, repair, and recombination, making them prime targets for antimicrobial agents.

-

DNA Gyrase: Primarily targeted in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA. This process is vital for relieving the torsional strain that occurs during the unwinding of the DNA double helix, a prerequisite for replication and transcription.

-

Topoisomerase IV: The main target in Gram-positive bacteria, topoisomerase IV is essential for the separation of interlinked daughter DNA strands following replication. Inhibition of this enzyme prevents the segregation of newly synthesized chromosomes into daughter cells, thereby halting cell division.

The binding of this compound to these enzymes stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the bacterial chromosome. This irreversible damage to the DNA ultimately results in bacterial cell death.

Caption: Mechanism of action of this compound.

Quantitative Data: In Vitro Antibacterial Activity

The in vitro antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The following tables summarize the available MIC data for N-desmethyl levofloxacin against a panel of Gram-positive and Gram-negative bacteria. For comparative purposes, the MIC values for the parent drug, levofloxacin, are also included where available.

Table 1: Minimum Inhibitory Concentrations (MICs) of N-Desmethyl Levofloxacin and Levofloxacin against Gram-Positive Bacteria

| Bacterial Strain | N-Desmethyl Levofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |

| Staphylococcus aureus | 4 | 0.25 - 4 |

| Staphylococcus epidermidis | 1 | Not specified |

| Bacillus subtilis | 1 | Not specified |

| Enterococcus faecalis | Not specified | 0.25 - 4 |

| Streptococcus pneumoniae | Not specified | 0.25 - 4 |

Data compiled from available research literature.[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of N-Desmethyl Levofloxacin and Levofloxacin against Gram-Negative Bacteria

| Bacterial Strain | N-Desmethyl Levofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |

| Escherichia coli | 0.012 | 1.56 - 100 |

| Pseudomonas aeruginosa | >4 | 1.56 - 100 |

| Klebsiella pneumoniae | 0.25 | 1.56 - 100 |

| Salmonella typhimurium | Not specified | 1.56 - 100 |

Data compiled from available research literature.[4]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following are detailed methodologies for determining the MIC of this compound. These protocols are based on standard antimicrobial susceptibility testing methods.

Agar Dilution Method

The agar dilution method is a standard procedure for determining the MIC of an antimicrobial agent against a variety of bacteria.

Caption: Workflow for Agar Dilution MIC Testing.

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial two-fold dilutions to obtain a range of concentrations.

-

Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions and sterilize. Cool the molten agar to 45-50°C.

-

Incorporation of Antimicrobial Agent: Add a defined volume of each antimicrobial dilution to a specific volume of molten agar. Mix thoroughly and pour into sterile petri dishes. Allow the agar to solidify. A control plate containing no antimicrobial agent should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Using a multipoint inoculator, spot-inoculate the surface of the agar plates with the bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MICs in a liquid medium, often performed in 96-well microtiter plates.

Detailed Steps:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Further dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (bacterial growth).

Conclusion

This compound, an active metabolite of levofloxacin, exhibits in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its mechanism of action is consistent with that of other fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. While its potency is generally lower than that of the parent compound, its contribution to the overall antibacterial effect of levofloxacin therapy warrants consideration. The standardized protocols provided in this guide are essential for the accurate and reproducible assessment of the in vitro activity of this compound and other antimicrobial agents. Further research to expand the quantitative data on a wider array of clinical isolates is encouraged to enhance our understanding of its antibacterial spectrum.

References

Desmethyl Levofloxacin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of desmethyl levofloxacin, a primary metabolite and degradation product of the broad-spectrum fluoroquinolone antibiotic, levofloxacin. Understanding the physicochemical properties of this compound is critical for impurity profiling, stability-indicating method development, and ensuring the quality and safety of levofloxacin-based pharmaceutical products.

Solubility Profile

The solubility of a drug substance is a critical parameter that influences its bioavailability and formulation development. While extensive quantitative data for this compound is not widely published, its solubility characteristics can be inferred from its chemical structure and available information. It is known to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in aqueous acidic and basic solutions.

Table 1: Solubility of this compound

| Solvent/System | Solubility Description | Reported Quantitative Data (if available) | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | [1] |

| Aqueous Acid | Slightly Soluble (with sonication) | Not specified | [1] |

| Aqueous Base | Slightly Soluble (with sonication) | Not specified | [1] |

Note: For reference, the solubility of the parent drug, levofloxacin, is pH-dependent. It is sparingly soluble in water but freely soluble in glacial acetic acid and chloroform.[2] The solubility of levofloxacin hydrate in ethanol is approximately 1 mg/mL, in DMSO is around 25 mg/mL, in dimethyl formamide is about 30 mg/mL, and in PBS (pH 7.2) is approximately 5 mg/mL.[3][4]

Experimental Protocol: Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, 0.1 N NaOH, methanol, ethanol, acetonitrile, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

-

Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspensions to settle.

-

Centrifuge the samples to sediment the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or other appropriate units.

Stability Profile

This compound is a known degradation product of levofloxacin formed under various stress conditions, including acidic hydrolysis, oxidation, and photolysis.[5][6] Understanding its stability is crucial for developing stability-indicating analytical methods for levofloxacin and for assessing the impurity profile of the drug product over its shelf life.

Table 2: Stability of this compound under Forced Degradation Conditions of Levofloxacin

| Stress Condition | Formation of this compound from Levofloxacin | Stability of this compound (if known) | Citation(s) |

| Acidic Hydrolysis | Formed as a degradation product. | Generally stable once formed under these conditions. | [5] |

| Basic Hydrolysis | Less significant formation compared to acidic conditions. | Generally stable once formed under these conditions. | [7] |

| Oxidative Degradation | Formed as a degradation product. | May be susceptible to further degradation. | [5] |

| Thermal Degradation | Minor or no formation reported. | Data not available. | [7] |

| Photodegradation | Formed as a degradation product. | May be susceptible to further degradation. | [5] |

Experimental Protocol: Forced Degradation Study and Stability-Indicating HPLC Method

Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.

Objective: To investigate the degradation profile of levofloxacin and the formation and stability of this compound under various stress conditions.

Materials:

-

Levofloxacin drug substance

-

This compound reference standard

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers for mobile phase preparation

-

HPLC system with a photodiode array (PDA) or UV detector

-

Photostability chamber

-

Oven

Procedure:

1. Preparation of Stressed Samples:

-

Acidic Hydrolysis: Dissolve levofloxacin in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60-80 °C) for a specified duration. Neutralize the solution before analysis.

-

Basic Hydrolysis: Dissolve levofloxacin in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat for a specified duration. Neutralize the solution before analysis.

-

Oxidative Degradation: Dissolve levofloxacin in a suitable solvent and add 3-30% H₂O₂. Keep the solution at room temperature for a specified duration.

-

Thermal Degradation: Expose solid levofloxacin powder to dry heat in an oven (e.g., 105 °C) for a specified duration. Also, prepare a solution of levofloxacin and expose it to heat.

-

Photodegradation: Expose a solution of levofloxacin and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

2. HPLC Analysis:

-

Develop a stability-indicating HPLC method capable of separating levofloxacin from its degradation products, including this compound. A typical method would utilize a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier like acetonitrile or methanol.

-

Inject the stressed samples into the HPLC system.

-

Use a PDA detector to monitor the peak purity of levofloxacin and to obtain UV spectra of the degradation products.

-

Identify the this compound peak by comparing its retention time and UV spectrum with that of the reference standard.

-

Quantify the amount of this compound and other degradation products formed.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound.

Caption: Metabolic and degradation pathways of levofloxacin.

References

- 1. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 2. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. deswater.com [deswater.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Levofloxacin and its Metabolites: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levofloxacin, a third-generation fluoroquinolone antibiotic, is a widely prescribed therapeutic agent valued for its broad-spectrum antimicrobial activity. Its clinical efficacy is overwhelmingly attributed to the parent drug, as levofloxacin undergoes minimal metabolism in humans. The primary metabolites, desmethyl-levofloxacin and levofloxacin N-oxide, are formed in very small quantities and are generally considered to have little to no significant pharmacological activity. This guide provides an in-depth analysis of the biological activity of levofloxacin, including its mechanism of action, antimicrobial spectrum, and potential cytotoxicity. It also presents the limited available data on the biological activities of its metabolites, offering a comprehensive perspective for researchers and drug development professionals.

Introduction

Levofloxacin is the pure (-)-(S)-enantiomer of the racemic drug ofloxacin and exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is primarily eliminated from the body unchanged through the kidneys.[3] Metabolic transformation accounts for less than 5% of the administered dose, resulting in the formation of desmethyl-levofloxacin and levofloxacin N-oxide.[3][4] This limited metabolism underscores the central role of the parent compound in the drug's overall therapeutic effect.

Metabolism of Levofloxacin

Following oral administration, approximately 87% of a levofloxacin dose is recovered as the unchanged drug in the urine within 48 hours, with less than 4% found in feces over 72 hours.[3] The identified metabolites, desmethyl-levofloxacin and levofloxacin N-oxide, account for less than 5% of the dose recovered in urine and are considered to have minimal pharmacological relevance.[3][4]

Biological Activity of Levofloxacin

Mechanism of Antimicrobial Action

Levofloxacin exerts its bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5] By forming a stable complex with the enzyme-DNA complex, levofloxacin traps the enzymes in the process of cleaving DNA, leading to irreversible double-strand breaks and subsequent bacterial cell death.

Caption: Mechanism of action of levofloxacin.

Antimicrobial Spectrum

Levofloxacin demonstrates a broad spectrum of activity against many clinically relevant pathogens. The following table summarizes its in vitro activity against various bacterial species.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Enterobacteriaceae (nalidixic acid-susceptible) | 0.06 | 0.12 | [6] |

| Staphylococcus aureus (methicillin-susceptible) | 0.03 | 0.5 | [6] |

| Streptococcus pneumoniae | 0.5 | 2 | [6] |

| Haemophilus influenzae | 0.016 | 0.03 | [6] |

| Moraxella catarrhalis | 0.03 | 0.12 | [6] |

| Pseudomonas aeruginosa | 0.12 | 128 | [6] |

| Bacteroides fragilis | 0.5 | 4 | [6] |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Cytotoxicity

While generally well-tolerated, levofloxacin has been associated with certain adverse effects, and in vitro studies have investigated its cytotoxic potential. Research has shown that levofloxacin can induce apoptosis in rat bone marrow mesenchymal stem cells (BMSCs) in a dose-dependent manner.[7] This effect is potentially linked to an imbalance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs).[7]

Biological Activity of Levofloxacin Metabolites

As previously stated, the metabolites of levofloxacin are present in low concentrations and are generally considered pharmacologically inactive.[3][8] However, some in vitro data is available for desmethyl-levofloxacin.

Desmethyl-Levofloxacin

N-desmethyl levofloxacin has been described as an active metabolite and has demonstrated some in vitro antibacterial activity.[9][10] The available data on its minimum inhibitory concentrations (MICs) are presented below.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 4 | [9][10] |

| Staphylococcus epidermidis | 1 | [9][10] |

| Bacillus subtilis | 1 | [9][10] |

| Escherichia coli | 0.012 | [9][10] |

| Pseudomonas aeruginosa | >4 | [9][10] |

| Klebsiella pneumoniae | 0.25 | [9][10] |

Levofloxacin N-oxide

There is a lack of data on the antimicrobial activity of levofloxacin N-oxide. The primary focus of research on this metabolite has been its potential for genotoxicity. Studies have concluded that levofloxacin N-oxide does not pose a significant genotoxic risk.[11][12][13]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial susceptibility of levofloxacin and its metabolites is typically determined using the agar dilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Caption: Workflow for MIC determination.

Cytotoxicity Assays

The cytotoxic effects of levofloxacin can be evaluated using various in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. Apoptosis can be quantified using methods like Annexin V/propidium iodide staining followed by flow cytometry.

Conclusion

The biological activity of levofloxacin is almost entirely attributable to the parent drug. Its potent, broad-spectrum antimicrobial effects are a result of the inhibition of bacterial DNA gyrase and topoisomerase IV. While levofloxacin undergoes limited metabolism in humans, the primary metabolites, desmethyl-levofloxacin and levofloxacin N-oxide, are produced in minimal amounts. Although one of its metabolites, N-desmethyl levofloxacin, exhibits some in vitro antibacterial activity, its low concentration in vivo suggests a negligible contribution to the overall therapeutic effect. Levofloxacin N-oxide is considered non-genotoxic. For drug development and research professionals, the focus should remain on the pharmacology and toxicology of the parent levofloxacin molecule.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Levofloxacin | C18H20FN3O4 | CID 149096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. In-vitro antibacterial activity of levofloxacin against hospital isolates: a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An In Vitro Investigation of Levofloxacin-Induced Cytotoxicity in Rat Bone Marrow Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The clinical pharmacokinetics of levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-desmethyl Levofloxacin - Antibiotics - CAT N°: 27178 [bertin-bioreagent.com]

- 10. caymanchem.com [caymanchem.com]

- 11. abmole.com [abmole.com]

- 12. Levofloxacin N-oxide | CAS#:117678-38-3 | Chemsrc [chemsrc.com]

- 13. In silico and in vitro genotoxicity evaluation of levofloxacin n-oxide, an impurity in levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Desmethyl Levofloxacin: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethyl Levofloxacin, also known as N-Desmethyl Levofloxacin, is a primary active metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin.[1] As an important impurity and a metabolite, understanding its chemical and biological characteristics is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and analytical methodologies related to this compound.

Chemical Structure and Identification

This compound is structurally similar to its parent compound, Levofloxacin, with the key difference being the absence of a methyl group on the piperazine ring.

| Identifier | Value |

| IUPAC Name | (2S)-7-fluoro-2-methyl-10-oxo-6-(piperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |

| CAS Number | 117707-40-1[2] |

| Molecular Formula | C₁₇H₁₈FN₃O₄[2] |

| Molecular Weight | 347.34 g/mol [2] |

| SMILES | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O[2] |

| InChI Key | WKRSSAPQZDHYRV-VIFPVBQESA-N[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Melting Point | >184 °C (decomposes) | [3][4] |

| pKa (Predicted) | 5.19 ± 0.40 | [3] |

| λmax | 223, 294, 326 nm | [1] |

| Solubility | DMF: 30 mg/mLDMSO: 25 mg/mLEthanol: 1 mg/mLPBS (pH 7.2): 5 mg/mLAqueous Acid: Slightly (Sonicated)Aqueous Base: Slightly (Sonicated) | [1][3] |

Biological Activity and Mechanism of Action

This compound is an active metabolite of Levofloxacin and exhibits antibacterial activity.[1] The mechanism of action is believed to be consistent with that of its parent compound, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, this compound disrupts the bacterial DNA synthesis process, leading to bacterial cell death.

The in vitro antibacterial activity of N-desmethyl Levofloxacin has been quantified against several bacterial strains, with the following Minimum Inhibitory Concentrations (MICs):

| Bacterial Strain | MIC (μg/mL) |

| Staphylococcus aureus | 4 |

| Staphylococcus epidermidis | 1 |

| Bacillus subtilis | 1 |

| Escherichia coli | 0.012 |

| Pseudomonas aeruginosa | >4 |

| Klebsiella pneumoniae | 0.25 |

| [Source: Cayman Chemical][1] |

Proposed Mechanism of Action

Caption: Proposed mechanism of this compound's antibacterial action.

Experimental Protocols

Synthesis of N-substituted Levofloxacin Analogs from this compound

Materials:

-

N-desmethyl levofloxacin

-

Appropriate thienylethyl bromide derivatives

-

Sodium bicarbonate (NaHCO₃)

-

Dimethylformamide (DMF)

-

Water

-

Methanol-chloroform (9:1) for crystallization

Procedure:

-

A mixture of the thienylethyl bromide derivative (0.55 mmol), N-desmethyl levofloxacin (174 mg, 0.5 mmol), and NaHCO₃ (42 mg, 0.5 mmol) in DMF (5 mL) is prepared.[7]

-

The mixture is stirred at room temperature for 6–10 hours.[7]

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of N-desmethyl levofloxacin.[7]

-

Upon completion, water (20 mL) is added to the reaction mixture, leading to the precipitation of the product.[7]

-

The precipitate is filtered and washed with water.[7]

-

The crude product is then crystallized from a methanol-chloroform (9:1) mixture to yield the final N-substituted levofloxacin analog.[7]

Quantification of this compound in Human Serum by LC-MS/MS

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of Levofloxacin and its metabolite, Desmethyl-levofloxacin, in human serum.[8][9]

Sample Preparation (Protein Precipitation):

-

Serum samples are thawed at room temperature.

-

Protein precipitation is performed on the serum samples to remove interfering proteins.[8][9]

Chromatographic Conditions:

-

Column: Agilent Zorbax Extend-C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.[10]

-

Mobile Phase: A gradient elution using a mixture of 0.1% ammonium acetate solution (pH adjusted to 3.5 with methanoic acid) and acetonitrile.[10]

-

Flow Rate: 0.5 mL/min.[10]

-

Column Temperature: 40 °C.[10]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]

-

Detection Mode: Selected Reaction Monitoring (SRM).[9]

-

Mass Transitions:

Linearity:

-

The standard curve for Desmethyl-levofloxacin is linear within a concentration range of 0.10 to 4.99 mg/L, with a correlation coefficient (R²) of 0.998.[8][9]

Lower Limit of Quantification (LLOQ):

Experimental Workflow for Quantification

Caption: Workflow for the quantification of this compound in serum.

Conclusion

This compound is a biologically active metabolite of Levofloxacin with a well-defined chemical structure and known physicochemical properties. Its antibacterial activity, stemming from the inhibition of bacterial DNA gyrase and topoisomerase IV, makes it a compound of interest in pharmacological and toxicological studies. The availability of robust analytical methods, such as LC-MS/MS, allows for its accurate quantification in biological matrices, which is essential for pharmacokinetic and clinical research. While detailed protocols for its direct synthesis are not as prevalent as for its use as a synthetic intermediate, the information presented in this guide provides a solid foundation for researchers and professionals working with this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Desmethyl levofloxacin | C17H18FN3O4 | CID 10958963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 4. This compound | 117707-40-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]

- 10. researchgate.net [researchgate.net]

Understanding the Formation of Desmethyl Levofloxacin Impurity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a synthetic broad-spectrum antibacterial agent, is a cornerstone in the treatment of various bacterial infections.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products. Among the known process-related impurities and degradation products of Levofloxacin, Desmethyl Levofloxacin is of significant interest. This technical guide provides a comprehensive overview of the formation of this compound, including its formation pathways, quantitative data from forced degradation studies, and detailed experimental protocols for its analysis and synthesis.

Chemical Structures

The chemical structures of Levofloxacin and its N-demethylated impurity, this compound, are presented below. The key structural difference is the absence of the methyl group on the piperazine ring in the impurity.

Levofloxacin: (-)-(S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid

This compound: (S)-9-fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid[3]

Formation of this compound Impurity

This compound is primarily formed through the N-demethylation of the piperazine moiety of the Levofloxacin molecule.[4][5] This transformation can occur during the manufacturing process or as a result of degradation under various stress conditions. Forced degradation studies are instrumental in elucidating the formation pathways and the stability of a drug substance under conditions it might encounter during its shelf life.

Degradation Pathways

Several degradation pathways for Levofloxacin have been identified, including demethylation, defluorination, decarboxylation, and oxidation.[4][6] The formation of this compound is a specific instance of demethylation. This process can be initiated by oxidative stress, acidic conditions, and exposure to light (photolytic degradation).[7][8][9]

The following Graphviz diagram illustrates the direct conversion of Levofloxacin to this compound.

Quantitative Data on Impurity Formation

Forced degradation studies provide quantitative insights into the propensity of a drug substance to form specific impurities under defined stress conditions. The table below summarizes data on the formation of this compound from Levofloxacin under various stress conditions as reported in the literature.

| Stress Condition | Reagent/Condition | Duration | This compound Detected | Reference |

| Oxidative | 30% H2O2 | - | Yes | [8] |

| Acidic Hydrolysis | 5.0 M HCl | - | Minor degradation observed | [8] |

| Basic Hydrolysis | 5.0 M NaOH | - | No degradation observed | [8] |

| Thermal | 105 °C | - | No degradation observed | [8] |

| Photolytic | Daylight Exposure | 84 days | Yes (as part of overall degradation) | [9] |

Note: Specific percentages of this compound formed were not consistently reported across all cited studies. The presence of the impurity was confirmed through chromatographic analysis.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections provide methodologies for forced degradation studies and the synthesis of this compound.

Forced Degradation Study Protocol

This protocol is a composite based on methodologies described in the literature for assessing the stability of Levofloxacin.[7][8][10]

Objective: To investigate the formation of degradation products, including this compound, under various stress conditions.

Materials:

-

Levofloxacin API

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Mobile phase for HPLC analysis (e.g., a mixture of buffer and organic solvent)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Levofloxacin in a suitable solvent (e.g., mobile phase).

-

Acid Hydrolysis: Treat the Levofloxacin stock solution with an equal volume of a strong acid (e.g., 5.0 M HCl) and reflux for a specified period. Neutralize the solution before analysis.

-

Base Hydrolysis: Treat the Levofloxacin stock solution with an equal volume of a strong base (e.g., 5.0 M NaOH) and reflux for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the Levofloxacin stock solution with a solution of an oxidizing agent (e.g., 30% H2O2) at room temperature for a specified period.

-

Thermal Degradation: Expose the solid Levofloxacin API to dry heat (e.g., 105 °C) for a specified period. Dissolve the stressed sample in a suitable solvent for analysis.

-

Photolytic Degradation: Expose a solution of Levofloxacin to UV light (as per ICH Q1B guidelines) or daylight for a specified period.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. Identify and quantify any degradation products formed, including this compound, by comparing their retention times and spectral data with those of known reference standards.

The following diagram illustrates a typical workflow for a forced degradation study.

Synthesis of this compound

This compound can be synthesized for use as a reference standard in analytical methods. The synthesis involves the reaction of 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4][11]benzoxazine-6-carboxylic acid with piperazine.[12]

Reaction Scheme:

(S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][11]benzoxazine-6-carboxylic acid + Piperazine → (S)-9-fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][4][11]benzoxazine-6-carboxylic acid (this compound)

General Procedure:

A mixture of 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de][4][11]benzoxazine-6-carboxylic acid and piperazine in a suitable solvent (e.g., DMF) is stirred at room temperature.[12] The reaction progress is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation with water, followed by filtration, washing, and crystallization from an appropriate solvent system (e.g., methanol-chloroform).[12]

Analytical Methods for Detection

The detection and quantification of this compound in Levofloxacin drug substance and product are typically performed using high-performance liquid chromatography (HPLC) with UV detection.[1][7][8][10][13] For structural confirmation and in-depth analysis, liquid chromatography-mass spectrometry (LC-MS/MS) is employed.[4][11] The United States Pharmacopeia (USP) provides a monograph for Levofloxacin that includes an HPLC method for the analysis of organic impurities, including this compound.[1][2]

Conclusion

A thorough understanding of the formation of this compound is critical for the development of robust manufacturing processes and stable formulations of Levofloxacin. This impurity primarily arises from the N-demethylation of the parent drug, a process that can be induced by oxidative and acidic stress, as well as exposure to light. By employing rigorous forced degradation studies and sensitive analytical methods, pharmaceutical scientists can effectively monitor and control the levels of this compound, ensuring the quality, safety, and efficacy of Levofloxacin-containing products.

References

- 1. lcms.cz [lcms.cz]

- 2. Organic Impurity analysis of Levofloxacin Drug Material following USP monograph : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. This compound | CAS No- 117707-40-1 | Simson Pharma Limited [simsonpharma.com]

- 4. deswater.com [deswater.com]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the Degradation of Levofloxacin in Aqueous Media by Metal-Free g-C3N4 Photocatalyst Under Simulated Solar Light Irradiation [mdpi.com]

- 7. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. akjournals.com [akjournals.com]

- 9. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. [Impurity analysis and quality evaluation for commercial levofloxacin formulations using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caribjscitech.com [caribjscitech.com]

Desmethyl Levofloxacin: An In-depth Technical Guide to its Formation as a Degradation Product of Levofloxacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a third-generation fluoroquinolone antibiotic, is widely prescribed for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair, ultimately leading to bacterial cell death.[1][3][4][5] However, like many pharmaceutical compounds, levofloxacin is susceptible to degradation under various environmental conditions, leading to the formation of degradation products. One of the key degradation products identified is Desmethyl Levofloxacin.[6][7][8] Understanding the formation, quantification, and potential impact of this degradant is critical for ensuring the quality, safety, and efficacy of levofloxacin drug products. This technical guide provides a comprehensive overview of this compound as a degradation product of levofloxacin, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways.

Quantitative Data on Levofloxacin Degradation

The degradation of levofloxacin into this compound and other products is influenced by various stress conditions. Forced degradation studies are essential to understand the stability of the drug substance and to develop stability-indicating analytical methods.[9]

Table 1: Summary of Levofloxacin Forced Degradation Studies

| Stress Condition | Reagents and Conditions | Observation | Primary Degradation Products Identified | Reference |

| Acidic Hydrolysis | 5.0 M HCl, 12 hours with reflux | Slight degradation | This compound | [9][10] |

| Basic Hydrolysis | 5.0 M NaOH, 12 hours with reflux | No significant degradation | - | [10] |

| Oxidative Degradation | 30% H₂O₂, 5 minutes in water bath | Significant degradation | Levofloxacin N-oxide, this compound | [9][10] |

| Thermal Degradation | 105 °C, 72 hours | No significant degradation | - | [10] |

| Photolytic Degradation | UV irradiation (as per ICH Q1B), 72 hours | Slight to moderate degradation | Levofloxacin N-oxide, this compound, Descarboxyl Levofloxacin | [6][11] |

| Aqueous Hydrolysis | Water, 12 hours with reflux | No significant degradation | - | [10] |

Table 2: Kinetic Data for Levofloxacin Photodegradation

| pH | Apparent First-Order Rate Constant (k_obs) (min⁻¹) | Reference |

| 2.0 | 0.167 x 10⁻³ | [12][13] |

| 5.0 - 9.0 | Increasing rate with pH | [12][13] |

| 10.0 | 1.807 x 10⁻³ | [12][13] |

| 12.0 | Decreasing rate | [12][13] |

Experimental Protocols

Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on levofloxacin bulk drug or drug product, based on common practices described in the literature.[9][10]

Objective: To generate potential degradation products of levofloxacin under various stress conditions.

Materials:

-

Levofloxacin bulk drug or drug product

-

Hydrochloric acid (HCl), 5.0 M

-

Sodium hydroxide (NaOH), 5.0 M

-

Hydrogen peroxide (H₂O₂), 30%

-

Purified water

-

Heating apparatus (e.g., water bath, oven)

-

UV chamber (compliant with ICH Q1B guidelines)

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC or LC-MS/MS system

Procedure:

-

Acidic Degradation:

-

Accurately weigh a known amount of levofloxacin and dissolve it in a suitable volume of 5.0 M HCl.

-

Reflux the solution for 12 hours.

-

Cool the solution to room temperature and neutralize with NaOH solution.

-

Dilute to a final concentration suitable for analysis.

-

-

Basic Degradation:

-

Accurately weigh a known amount of levofloxacin and dissolve it in a suitable volume of 5.0 M NaOH.

-

Reflux the solution for 12 hours.

-

Cool the solution to room temperature and neutralize with HCl solution.

-

Dilute to a final concentration suitable for analysis.

-

-

Oxidative Degradation:

-

Accurately weigh a known amount of levofloxacin and dissolve it in a suitable volume of purified water.

-

Add 30% H₂O₂ and heat in a water bath for 5 minutes.

-

Cool the solution to room temperature.

-

Dilute to a final concentration suitable for analysis.

-

-

Thermal Degradation:

-

Place a known amount of solid levofloxacin in an oven maintained at 105 °C for 72 hours.

-

After the specified time, remove the sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

-

-

Photolytic Degradation:

-

Expose a known amount of levofloxacin (in solid state and in solution) to UV light in a photostability chamber according to ICH Q1B guidelines for 72 hours.

-

Prepare a control sample stored in the dark.

-

After exposure, dissolve the solid sample and dilute both the solid and solution samples for analysis.

-

-

Aqueous Hydrolysis:

-

Accurately weigh a known amount of levofloxacin and dissolve it in purified water.

-

Reflux the solution for 12 hours.

-

Cool the solution to room temperature.

-

Dilute to a final concentration suitable for analysis.

-

-

Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS/MS method.

-

Analytical Method for Identification and Quantification

This section provides a representative HPLC and LC-MS/MS method for the analysis of levofloxacin and its degradation products, including this compound.

A. High-Performance Liquid Chromatography (HPLC) [9]

-

Column: ACE C18 (dimensions and particle size may vary, e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of 0.5% (v/v) triethylamine in 25 mM sodium dihydrogen orthophosphate dihydrate (pH adjusted to 6.0) and methanol, typically in a gradient elution.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 294 nm.

-

Column Temperature: Ambient or controlled (e.g., 40 °C).[6]

-

Injection Volume: 20 µL.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [6]

-

Chromatographic Conditions: Similar to the HPLC method, often with adjustments to the mobile phase to ensure compatibility with the mass spectrometer (e.g., using volatile buffers like ammonium acetate).

-

Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Spectrometer: Triple quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition: Full scan mode for identification of unknown degradation products and Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of known degradants like this compound.

Visualizations

Levofloxacin Degradation Pathway

The degradation of levofloxacin can proceed through several pathways, including demethylation, oxidation, and decarboxylation. The following diagram illustrates the major degradation products formed from levofloxacin under various stress conditions.

Caption: Major degradation pathways of Levofloxacin.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the typical workflow for conducting a forced degradation study of levofloxacin.

Caption: Workflow for a forced degradation study.

Mechanism of Action of Levofloxacin

Levofloxacin exerts its antibacterial effect by inhibiting DNA gyrase and topoisomerase IV. This diagram illustrates the logical relationship of this mechanism.

Caption: Levofloxacin's mechanism of action.

Pharmacological Relevance of this compound

Current research indicates that this compound, along with Levofloxacin N-oxide, has little to no relevant pharmacological activity.[15] However, the presence of any degradation product in a pharmaceutical formulation is undesirable as it represents a decrease in the concentration of the active pharmaceutical ingredient (API) and can potentially introduce impurities with unknown toxicological profiles. Therefore, monitoring and controlling the formation of this compound is a critical aspect of quality control for levofloxacin products.

Conclusion

This compound is a significant degradation product of levofloxacin, formed primarily under acidic, oxidative, and photolytic stress conditions. Its formation can be reliably monitored and quantified using stability-indicating HPLC and LC-MS/MS methods. While this compound itself appears to be pharmacologically inactive, its presence is a key indicator of levofloxacin degradation and underscores the importance of appropriate storage and handling of levofloxacin-containing products. The information and protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working with levofloxacin to ensure the development of safe, stable, and effective pharmaceutical products.

References

- 1. Levofloxacin - Wikipedia [en.wikipedia.org]

- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Levofloxacin Hydrochloride? [synapse.patsnap.com]

- 5. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]

- 6. [HPLC-MS identification of degradation products of levofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. A validated stability-indicating RP-HPLC method for levofloxacin in the presence of degradation products, its process related impurities and identification of oxidative degradant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. akjournals.com [akjournals.com]

- 11. The degradation of levofloxacin in infusions exposed to daylight with an identification of a degradation product with HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hrcak.srce.hr [hrcak.srce.hr]

- 13. Photodegradation of levofloxacin in aqueous and organic solvents: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Levaquin (Levofloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

Spectroscopic Analysis of Desmethyl Levofloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Desmethyl Levofloxacin, a primary metabolite of the widely used fluoroquinolone antibiotic, Levofloxacin. A thorough understanding of the spectroscopic properties of this compound is essential for metabolic studies, impurity profiling, and quality control in pharmaceutical development. This document outlines the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. While detailed IR and NMR spectral data for this compound are not publicly available, this guide furnishes the known UV data for the metabolite and leverages the comprehensive spectroscopic profile of the parent compound, Levofloxacin, as a crucial reference for structural elucidation and comparative analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, relying on the absorption of ultraviolet light by the molecule, which induces electronic transitions.

Data Presentation: UV-Vis Spectroscopy of this compound

| Parameter | Value |

| λmax 1 | 223 nm[1] |

| λmax 2 | 294 nm[1] |

| λmax 3 | 326 nm[1] |

Note: Data corresponds to this compound Hydrochloride.

Experimental Protocol: UV-Vis Spectroscopy

A standard method for the UV-Vis analysis of this compound involves the following steps:

-

Preparation of Standard Stock Solution: An accurately weighed quantity of this compound reference standard is dissolved in a suitable solvent, such as methanol or a buffered aqueous solution, to prepare a stock solution of known concentration (e.g., 100 µg/mL).

-

Preparation of Working Solutions: A series of dilutions are prepared from the stock solution to create working standards of varying concentrations (e.g., 2-10 µg/mL).

-

Spectrophotometric Measurement: The absorbance of each working solution is recorded using a double-beam UV-Vis spectrophotometer over a scanning range of 200-400 nm. A solvent blank is used as the reference.

-

Determination of λmax: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

-

Calibration Curve: A graph of absorbance versus concentration is plotted to generate a calibration curve. The linearity of this curve, indicated by the correlation coefficient (R²), demonstrates the method's adherence to the Beer-Lambert law.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes vibrational transitions. While the specific IR spectrum for this compound is not publicly available, the spectrum of Levofloxacin provides a strong comparative basis. The key difference will be the presence of an N-H bond in the piperazine ring of this compound, which is absent in Levofloxacin.

Data Presentation: IR Spectroscopy of Levofloxacin (Reference)

| Wavenumber (cm⁻¹) | Assignment |

| ~3272 | N-H Stretch (present in this compound)[2] |

| 3082, 2974, 2936 | C-H Stretch[2] |

| ~1724-1735 | C=O Stretch (Carboxylic Acid)[2][3] |

| ~1626-1629 | C=O Stretch (Pyridone) & C=C Stretch (Aromatic)[2][3] |

| ~1453 | C-O Stretch / O-H Bend (Carboxylic Acid)[3] |

| ~1288 | C-N Stretch (Piperazine) |

| ~1007 | C-F Stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then compressed under high pressure to form a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample with minimal preparation.

-

Spectral Acquisition: The IR spectrum is recorded using an FTIR (Fourier Transform Infrared) spectrometer, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). As with IR, specific, publicly available high-resolution NMR data for this compound is limited. Therefore, the well-documented NMR data for Levofloxacin is presented here as a reference. The primary difference in the ¹H and ¹³C NMR spectra of this compound compared to Levofloxacin will be the absence of the N-CH₃ signal and the presence of an N-H signal, along with shifts in the adjacent piperazine ring carbons and protons.

Data Presentation: ¹H NMR Spectroscopy of Levofloxacin (Reference)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 | s | 1H | H-5 |

| ~7.9 | d | 1H | H-8 |

| ~7.5 | d | 1H | H-2' |

| ~4.9 | m | 1H | H-3 |

| ~4.4 | m | 2H | H-2 |

| ~3.4 | m | 4H | Piperazine CH₂ |

| ~2.5 | m | 4H | Piperazine CH₂ |

| ~2.2 | s | 3H | N-CH₃ (absent in this compound) |

| ~1.4 | d | 3H | C3-CH₃ |

Data Presentation: ¹³C NMR Spectroscopy of Levofloxacin (Reference)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~176.5 | C-6 (Carboxylic Acid) |

| ~166.0 | C-7 (Ketone) |

| ~156.0 | C-9 (C-F) |

| ~147.5 | C-4a |

| ~138.5 | C-10a |

| ~125.0 | C-5 |

| ~119.0 | C-8a |

| ~106.5 | C-8 |

| ~105.0 | C-5a |

| ~66.5 | C-2 |

| ~50.0 | Piperazine CH₂ |

| ~47.5 | C-3 |

| ~43.0 | N-CH₃ (absent in this compound) |

| ~18.0 | C3-CH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A precise amount of the sample (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube.

-

Spectral Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values are analyzed to assign the signals to specific nuclei within the molecular structure. 2D NMR techniques such as COSY and HSQC can be used for more complex structural assignments.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic data and molecular structure.

References

Methodological & Application

Application Note: HPLC Method for the Analysis of Desmethyl Levofloxacin

Introduction

Desmethyl Levofloxacin is a known impurity and a major metabolite of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. The quantitative determination of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate this compound from Levofloxacin and other related impurities. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a buffer and an organic modifier. The concentration of this compound is determined by comparing its peak area to that of a reference standard.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound. The following protocol is a composite of validated methods found in the literature.[1][2][3]

1. Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Visible detector.

-

Column: Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[1]

-

Data Acquisition: Chromatography data software.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents: HPLC grade methanol and acetonitrile.

-

Reagents: Ammonium acetate, cupric sulfate, L-Isoleucine, and water (HPLC grade or equivalent).

2. Preparation of Solutions

-

Buffer Solution: Dissolve 8.5 g of ammonium acetate, 1.25 g of cupric sulfate, and 1.0 g of L-Isoleucine in 1000 mL of water.[1]

-

Mobile Phase: Mix the Buffer solution and methanol in a ratio of 70:30 (v/v). Filter through a 0.45 µm membrane filter and degas.[1]

-

Diluent: Use the Mobile Phase as the diluent.[1]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to a suitable concentration.

3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm[1] |

| Mobile Phase | Buffer:Methanol (70:30, v/v)[1] |

| Flow Rate | 0.7 mL/min[1] |

| Injection Volume | 25 µL[1] |

| Column Temperature | 42°C[1] |

| Detection Wavelength | 340 nm[1] |

| Run Time | 60 minutes[1] |

4. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is not more than 2.0% and the tailing factor for the this compound peak is not more than 1.8.[1]

5. Analysis Procedure

Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and measure the peak area for this compound.

6. Calculation

Calculate the concentration of this compound in the sample using the following formula:

Data Presentation

The following tables summarize the quantitative data for the HPLC method validation for the analysis of Levofloxacin and its impurities, including this compound.

Table 1: Method Validation Parameters [1][2]

| Parameter | Result |

| Linearity (Correlation Coefficient, r²) | > 0.998 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of ~3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of ~10 |

Table 2: Retention Time and Relative Retention Time [1]

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| This compound | 11.26 | 0.49 |

| Levofloxacin | 23.06 | 1.00 |

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.

References

Application Note: Quantification of Desmethyl Levofloxacin in Human Plasma by LC-MS/MS

For Research Use Only.

Introduction

Desmethyl levofloxacin is a primary metabolite of levofloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring to ensure optimal dosing and minimize potential toxicity. This application note presents a detailed protocol for the sensitive and selective quantification of this compound in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is rapid, accurate, and precise, making it suitable for high-throughput analysis in a research or clinical setting.[2][3]

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₁₇H₁₈FN₃O₄ |

| Molecular Weight | 347.34 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO and water |

Experimental

Materials and Reagents

-

This compound analytical standard

-

This compound-d8 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma.[2]

-

Allow plasma samples to thaw to room temperature.

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (this compound-d8).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | As required to achieve separation |

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Mass Transitions | This compound: 348.1 → 310.1 m/z[2] this compound-d8 (IS): 356.2 → 318.2 m/z[2] |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 100 ms |

Results and Discussion

The LC-MS/MS method was validated for its linearity, accuracy, precision, recovery, and matrix effect.

Linearity

The method demonstrated excellent linearity over a concentration range of 0.10 to 4.99 mg/L for this compound.[3] The correlation coefficient (R²) was ≥ 0.998.[3]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations.

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| This compound | Low | 5.0 | 3.3 | 15.6 | 0.2 |

| Medium | 1.5 | 0.0 | 1.9 | 1.9 | |

| High | 1.5 | 2.5 | 4.4 | 4.4 | |

| Data adapted from a study by Ghimire et al.[3] |

Recovery and Matrix Effect

The recovery and matrix effect were assessed to ensure the reliability of the quantification.

| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |

| This compound | Low | 95.8 | 98.7 |

| Medium | 97.2 | 101.3 | |

| High | 96.5 | 99.4 | |

| Data adapted from a study by Ghimire et al.[2] |

The high recovery and minimal matrix effect indicate that the protein precipitation method is effective for extracting this compound from plasma with negligible interference from endogenous matrix components.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in human plasma. The method is simple, rapid, and robust, making it a valuable tool for researchers, scientists, and drug development professionals in the fields of pharmacokinetics and clinical drug monitoring.

Visualizations